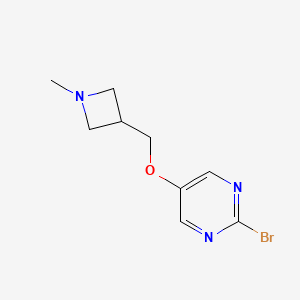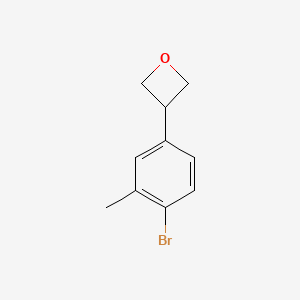
3-(4-Bromo-3-methylphenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-methylphenyl)oxetane is an organic compound with the molecular formula C10H11BrO. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom. The presence of a bromine atom and a methyl group on the phenyl ring makes this compound unique and interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the reaction of 4-bromo-3-methylphenyl derivatives with suitable reagents to form the oxetane ring. For example, the reaction of 4-bromo-3-methylphenylmagnesium bromide with ethylene oxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient formation of the oxetane ring .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)oxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxetane ring can lead to the formation of open-chain alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetane derivatives, while oxidation and reduction can produce oxetane derivatives with different functional groups .
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)oxetane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)oxetane involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The bromine atom and methyl group on the phenyl ring can also influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromooxetane: Similar structure but lacks the methyl group on the phenyl ring.
4-Bromo-3-methylphenyl derivatives: Compounds with similar substituents but different ring structures.
Oxetane derivatives: Various oxetane compounds with different substituents and functional groups.
Uniqueness
3-(4-Bromo-3-methylphenyl)oxetane is unique due to the combination of the oxetane ring with a bromine atom and a methyl group on the phenyl ring. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)oxetane |
InChI |
InChI=1S/C10H11BrO/c1-7-4-8(2-3-10(7)11)9-5-12-6-9/h2-4,9H,5-6H2,1H3 |
InChI Key |
PDSOUEOICGTUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2COC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


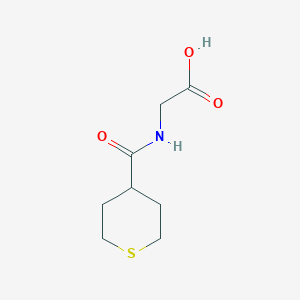
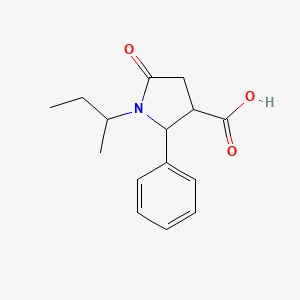
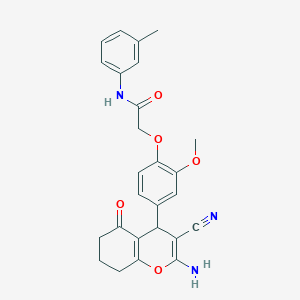
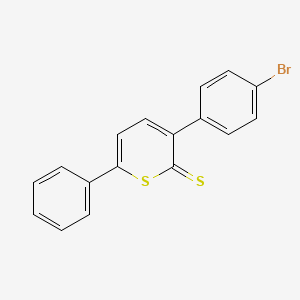
![2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15228158.png)
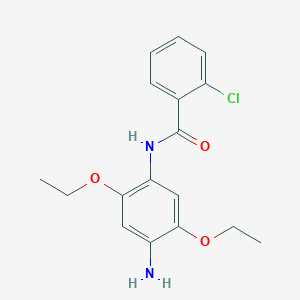
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
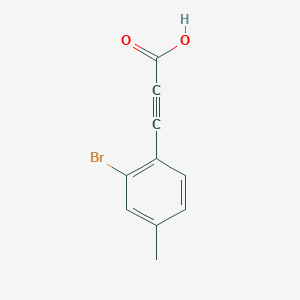
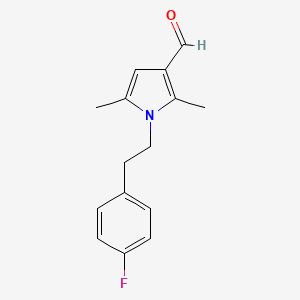
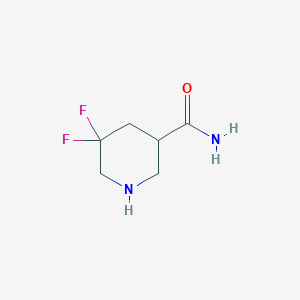
![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
